2,4-Dicyanobenzotrifluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

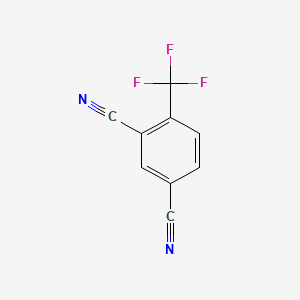

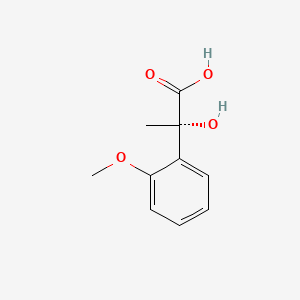

2,4-Dicyanobenzotrifluoride is a chemical compound with the molecular formula C9H3F3N2 . It has an average mass of 196.129 Da and a monoisotopic mass of 196.024826 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with two cyanide groups and a trifluoromethyl group . The InChI representation of the molecule isInChI=1S/C9H3F3N2/c10-9(11,12)8-2-1-6(4-13)3-7(8)5-14/h1-3H . Physical And Chemical Properties Analysis

This compound has a molecular weight of 196.13 g/mol . It has a topological polar surface area of 47.6 Ų and contains 14 heavy atoms . The compound has no hydrogen bond donors, five hydrogen bond acceptors, and no rotatable bonds .Wissenschaftliche Forschungsanwendungen

Synthesis and Coordination Chemistry

2,4-Dicyanobenzotrifluoride has been instrumental in the synthesis and structure characterization of linear and T-shaped Iron(I) complexes supported by N-heterocyclic carbene (NHC) ligands. The preparation of these complexes involves controlled reduction and halide-abstraction methods, leading to the formation of homoleptic two-coordinate iron(I)-NHC complexes. These complexes exhibit high-spin nature and maintain their coordination structure in solution, highlighting the stability and versatility of this compound derivatives in coordination chemistry (Ouyang et al., 2015).

Luminescence and Material Science

This compound-based compounds have found applications in material science, particularly in luminescence properties. Lanthanide ternary complexes involving this compound derivatives exhibit unique crystal structures and thermoluminescence properties. These complexes form one-dimensional chains that assemble into two-dimensional supramolecular frameworks, showcasing potential in advanced material applications due to their structural and luminescent characteristics (Du et al., 2020).

Photocatalytic Transformations

The donor-acceptor nature of this compound derivatives, such as 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN), has been exploited in photocatalytic transformations. These compounds serve as powerful organophotocatalysts due to their excellent redox window, chemical stability, and broad applicability in various organic reactions. This highlights the role of this compound derivatives in facilitating environmentally friendly and efficient organic synthesis (Shang et al., 2019).

Organic Synthesis and Functionalization

The regioexhaustive functionalization of phenols and their fluorinated derivatives using organometallic intermediates has been significantly advanced by employing this compound derivatives. This method allows for the synthesis of a wide array of di- or trifluorinated hydroxybenzoic acids, demonstrating the compound's utility in diversifying organic synthesis and enabling the exploration of novel chemical spaces (Marzi et al., 2004).

Eigenschaften

IUPAC Name |

4-(trifluoromethyl)benzene-1,3-dicarbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3F3N2/c10-9(11,12)8-2-1-6(4-13)3-7(8)5-14/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPRVYAKAXNCOKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)C#N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3F3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90659324 |

Source

|

| Record name | 4-(Trifluoromethyl)benzene-1,3-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1483-43-8 |

Source

|

| Record name | 4-(Trifluoromethyl)benzene-1,3-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2-Oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]quinoline-8-sulfonic acid](/img/structure/B576273.png)

![1-BOC-3-[(2-hydroxyethyl)methylamino]-azetidine](/img/structure/B576276.png)

![6-Oxa-10-azatricyclo[6.2.1.04,9]undeca-2,4,8(11),9-tetraene](/img/structure/B576281.png)

![Phenol, 2-[[(2-phenyl-3-piperidinyl)amino]methyl]-4-[5-(trifluoromethyl)-1H-tetrazol-1-YL]-, (2S-cis)-](/img/structure/B576286.png)

![5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B576295.png)